molecular formula C16H12ClNO3 B5551919 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide

Cat. No. B5551919
M. Wt: 301.72 g/mol
InChI Key: WHLSTRLAGMXBCI-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide, also known as MDMAI or Methamnetamine, is a synthetic compound that belongs to the acrylamide class of research chemicals. It is a relatively new compound that has been gaining popularity among researchers due to its unique properties and potential applications in various fields of scientific research.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide works by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. This results in the activation of various signaling pathways that are involved in mood regulation, cognition, and reward processing.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide has been found to produce a range of biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and increased sociability. However, these effects are not well understood and require further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide is its potent binding affinity for various receptors, making it a useful tool for studying their function and potential therapeutic applications. However, its effects on the body are not well understood, and caution must be taken when handling and administering the compound.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide. One potential area of research is the development of new drugs that target the serotonin, dopamine, and norepinephrine transporters. Another area of research is the study of the biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide and its potential applications in the treatment of various disorders such as depression and anxiety.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide is a promising research chemical that has the potential to advance our understanding of various fields of scientific research. Its unique properties and potential applications make it an exciting area of research for scientists and researchers alike. However, caution must be taken when handling and administering the compound, and further research is needed to fully understand its effects on the body.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylaldehyde with 2-chloroaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent binding affinity for various receptors such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This makes it a potential candidate for the development of new drugs that target these receptors.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLSTRLAGMXBCI-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)acrylamide

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